molecular formula C43H60N2O12 B1673653 Kirromycin CAS No. 50935-71-2

Kirromycin

Cat. No.: B1673653
CAS No.: 50935-71-2
M. Wt: 796.9 g/mol
InChI Key: HMSYAPGFKGSXAJ-GFNGQHCCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mocimycin involves complex organic reactions. The antibiotic is typically isolated from the culture fluids of Streptomyces ramocissimus. The process includes fermentation, extraction, and purification steps. The fermentation is carried out under controlled conditions to optimize the yield of mocimycin. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .

Industrial Production Methods

Industrial production of mocimycin follows similar steps but on a larger scale. The fermentation process is scaled up in bioreactors, and the extraction and purification processes are optimized for efficiency and yield. The use of advanced biotechnological methods and equipment ensures the consistent production of high-purity mocimycin .

Chemical Reactions Analysis

Types of Reactions

Mocimycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of mocimycin with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and applications .

Scientific Research Applications

Mocimycin has a wide range of scientific research applications:

Mechanism of Action

Mocimycin exerts its effects by binding to the elongation factor Tu (EF-Tu) in bacteria. This binding prevents the EF-Tu from delivering aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. The inhibition of protein synthesis ultimately leads to the death of the bacterial cell. This unique mechanism of action makes mocimycin effective against a range of bacterial pathogens .

Comparison with Similar Compounds

Mocimycin is part of the elfamycin family of antibiotics, which includes other compounds such as:

These compounds share a similar mechanism of action but differ in their chemical structures and specific biological activities. Mocimycin is unique in its specific binding to EF-Tu and its effectiveness against certain bacterial strains .

Q & A

Basic Research Questions

Q. How does kirromycin inhibit bacterial protein synthesis at the molecular level?

this compound binds to elongation factor Tu (EF-Tu)·GDP on the ribosome, preventing conformational changes required for the release of EF-Tu from the ribosome after GTP hydrolysis. This stalls translation by blocking the elongation phase . Experimental validation involves structural studies (e.g., cryo-EM) and kinetic assays measuring EF-Tu dissociation rates in the presence of this compound.

Q. What genetic mutations confer resistance to this compound in Streptomyces species?

Resistance primarily arises from a single-point mutation (A375T) in the EF-Tu protein, which reduces this compound binding affinity . To confirm resistance mechanisms, researchers use site-directed mutagenesis followed by ribosome profiling or competitive binding assays comparing wild-type and mutant EF-Tu .

Q. What are the primary precursors and modular enzymes in this compound biosynthesis?

The pyridone moiety of this compound derives from β-alanine, while the polyketide backbone is assembled via a trans-AT polyketide synthase (PKS) system . Key precursors include ethylmalonyl-CoA and malonyl-CoA, loaded by acyltransferases KirCⅠ and KirCⅡ . Pathway validation involves isotopic labeling (e.g., ¹³C-glucose feeding) and gene cluster knockout studies .

Advanced Research Questions

Q. How can conflicting data on ethylmalonyl-CoA supply in this compound biosynthesis be resolved?

Discrepancies in ethylmalonyl-CoA utilization (e.g., roles of KirN vs. other carboxylases) require systematic gene deletion and metabolic flux analysis. For example, ΔkirN mutants show reduced this compound yields, suggesting KirN’s role in crotonyl-CoA conversion . Comparative metabolomics (LC-MS/MS) of wild-type and mutant strains can pinpoint pathway bottlenecks .

Q. What experimental strategies elucidate the dual tRNA binding sites on EF-Tu·this compound complexes?

Biochemical assays using sulfhydryl reagents (e.g., NEM) and tryptic peptide mapping reveal structural changes in EF-Tu induced by this compound. For instance, NEM modification of cysteine-81 in EF-Tu·GDP confirms this compound-induced tRNA binding site exposure . Complementary techniques include X-ray crystallography of EF-Tu·this compound·tRNA ternary complexes .

Q. How can this compound derivatives be engineered for functional studies or therapeutic optimization?

Promiscuous acyltransferases (e.g., KirCⅡ) enable site-specific modification of this compound’s ethyl side chain. For example, allyl- and propargyl-kirromycin derivatives are synthesized via in vivo feeding of non-native extender units (allylmalonyl-CoA) . Structural validation employs HR-MS/MS and 2D-NMR, while bioactivity is tested using MIC assays against resistant strains .

Q. What methodologies address low this compound yields in heterologous expression systems?

Optimizing Streptomyces hosts requires balancing precursor supply (e.g., ethylmalonyl-CoA) and reducing metabolic competition. Strategies include:

  • Overexpression of kirN to enhance crotonyl-CoA carboxylation .
  • Co-expression of thioesterases to prevent acyl-ACP accumulation . Yield quantification via HPLC-HRMS and comparative transcriptomics (RNA-seq) identifies rate-limiting steps .

Q. Methodological Guidance

Q. How to design a robust study to analyze this compound’s interaction with ribosomes?

  • Hypothesis: this compound stabilizes EF-Tu·GDP on ribosomes, inhibiting tRNA release.
  • Methods:

  • In vitro translation assays using purified EF-Tu and fluorescently labeled tRNA .
  • Single-molecule FRET to monitor EF-Tu conformational dynamics .
  • Control experiments: Use A375T EF-Tu mutants to confirm resistance .

Q. What frameworks guide the formulation of research questions on this compound biosynthesis?

Apply the PICO framework for hypothesis-driven studies:

  • Population: Streptomyces collinus Tü 365.
  • Intervention: Gene knockout (e.g., ΔkirM).
  • Comparison: Wild-type vs. mutant metabolite profiles.
  • Outcome: Identification of tailoring enzyme functions . Use FINER criteria to ensure feasibility and novelty .

Q. How to validate conflicting roles of tailoring enzymes in this compound biosynthesis?

  • Step 1: Delete kirM, kirHVI, kirOI, and kirOII in S. collinus.
  • Step 2: Compare metabolite profiles (HPLC-HRMS) to identify derivatives (e.g., 30-hydroxythis compound in ΔkirOII) .
  • Step 3: Conduct 2D-NMR (COSY, HMBC) for structural elucidation .
  • Step 4: Complement mutants with plasmid-borne genes to restore wild-type production .

Q. Data Analysis and Interpretation

Q. How to resolve discrepancies in this compound’s biosynthetic intermediate accumulation?

Use multi-omics integration :

  • Transcriptomics: Identify upregulated genes in ΔkirN mutants.
  • Metabolomics: Track ethylmalonyl-CoA and malonyl-CoA levels via LC-MS.
  • Flux balance analysis: Model carbon flow to pinpoint blocked steps .

Q. What statistical approaches are suitable for this compound bioactivity data?

  • Dose-response curves: Fit EC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • ANOVA: Compare MIC values across engineered derivatives (e.g., allyl- vs. propargyl-kirromycin) .
  • Error analysis: Report SEM for triplicate assays in resistance studies .

Properties

CAS No.

50935-71-2

Molecular Formula

C43H60N2O12

Molecular Weight

796.9 g/mol

IUPAC Name

(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-2-oxo-1H-pyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanamide

InChI

InChI=1S/C43H60N2O12/c1-9-11-13-21-31-42(6,7)38(50)39(51)43(54,57-31)28(10-2)40(52)44-23-17-16-19-26(4)36(55-8)27(5)37-35(49)34(48)30(56-37)20-15-12-14-18-25(3)33(47)32-29(46)22-24-45-41(32)53/h9,11-22,24,27-28,30-31,34-39,48-51,54H,10,23H2,1-8H3,(H,44,52)(H2,45,46,53)/b11-9+,14-12+,17-16+,20-15+,21-13+,25-18+,26-19+/t27-,28-,30-,31+,34+,35+,36-,37+,38+,39-,43-/m1/s1

InChI Key

HMSYAPGFKGSXAJ-GFNGQHCCSA-N

SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O

Isomeric SMILES

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CNC2=O)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C/C)(C)C)O)O)O

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kirromycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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